ethyl (2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-(2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound featuring an indole moiety, a thiazole ring, and a nitro group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The thiazole ring is then introduced through a cyclization reaction involving a thioamide and an α-haloketone . The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The indole and thiazole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-amino-1H-indole derivative.
Substitution: Halogenated or nitrated indole/thiazole derivatives.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-(2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The indole and thiazole rings may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-nitroindole: A simpler indole derivative with a nitro group.
Thiazole derivatives: Compounds with a thiazole ring, used in various pharmaceutical applications.
Uniqueness
ETHYL 2-(2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its combination of an indole moiety, a thiazole ring, and a nitro group, which imparts distinct chemical and biological properties . This combination makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16N4O5S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-nitroindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N4O5S/c1-2-26-16(23)8-11-10-27-17(18-11)19-15(22)9-20-7-6-12-13(20)4-3-5-14(12)21(24)25/h3-7,10H,2,8-9H2,1H3,(H,18,19,22) |
InChI Key |
YJTNOVBFFVFZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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